molecular formula C23H27N3 B12899850 4-Quinolinamine, 2-(3-methylphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]- CAS No. 510755-32-5

4-Quinolinamine, 2-(3-methylphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-

Katalognummer: B12899850
CAS-Nummer: 510755-32-5
Molekulargewicht: 345.5 g/mol
InChI-Schlüssel: RJVJYYAGWOCPAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-(m-tolyl)quinolin-4-amine is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-(m-tolyl)quinolin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions: Introduction of the m-tolyl group can be done via Friedel-Crafts alkylation.

    Amine Functionalization:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrrolidine ring.

    Reduction: Reduction reactions can occur at the quinoline core, potentially leading to dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-(m-tolyl)quinolin-4-amine would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, and receptors, leading to various biological effects. The compound may inhibit enzyme activity, interfere with DNA replication, or modulate receptor signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug.

    Quinacrine: Another antimalarial drug with additional uses in treating giardiasis and lupus.

Uniqueness

N-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-(m-tolyl)quinolin-4-amine is unique due to its specific structural features, such as the presence of the m-tolyl group and the N-(2-(1-Methylpyrrolidin-2-yl)ethyl) moiety. These structural elements may confer unique biological activities and pharmacokinetic properties compared to other quinoline derivatives.

Eigenschaften

CAS-Nummer

510755-32-5

Molekularformel

C23H27N3

Molekulargewicht

345.5 g/mol

IUPAC-Name

2-(3-methylphenyl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinolin-4-amine

InChI

InChI=1S/C23H27N3/c1-17-7-5-8-18(15-17)22-16-23(20-10-3-4-11-21(20)25-22)24-13-12-19-9-6-14-26(19)2/h3-5,7-8,10-11,15-16,19H,6,9,12-14H2,1-2H3,(H,24,25)

InChI-Schlüssel

RJVJYYAGWOCPAG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)NCCC4CCCN4C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.